![molecular formula C6H8N2O2S B14619448 2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione CAS No. 59640-59-4](/img/structure/B14619448.png)
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione is a heterocyclic compound characterized by a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and carbonyl groups at the 4 and 6 positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione typically involves the reaction of pyrimidine derivatives with methylsulfanyl reagents. One common method is the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as zinc chloride (ZnCl2) in three-component coupling reactions has been reported to be effective in producing various pyrimidine derivatives in a single step .
化学反应分析
Types of Reactions
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair processes. By inhibiting PARP-1, the compound can compromise the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death .
相似化合物的比较
Similar Compounds
- 2-Methylsulfanyl-pyrimidine-4,6-diol
- 2-Methylmercaptobarbituic acid
- 2-Methylthio-4,6-pyrimidinedione
- 2-Methylthiopyrimidine-4,6-dione
- 4,6-Dihydroxy-2-methylmercaptopyrimidine
- 4,6-Dihydroxy-2-methylthiopyrimidine
Uniqueness
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
59640-59-4 |
|---|---|
分子式 |
C6H8N2O2S |
分子量 |
172.21 g/mol |
IUPAC 名称 |
2-(methylsulfanylmethyl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H8N2O2S/c1-11-3-4-7-5(9)2-6(10)8-4/h2-3H2,1H3,(H,7,8,9,10) |
InChI 键 |
OXCQVYUDXBTUBC-UHFFFAOYSA-N |
规范 SMILES |
CSCC1=NC(=O)CC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)

![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)
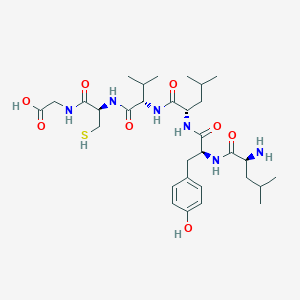
![3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one](/img/structure/B14619408.png)
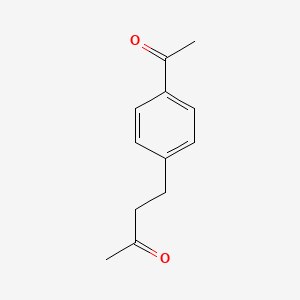
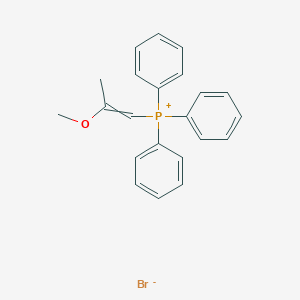
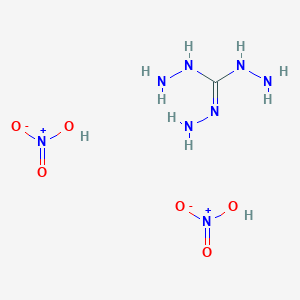
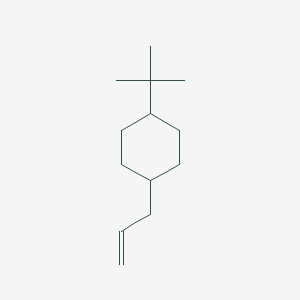
![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)
